![molecular formula C13H22ClN3O B1376645 2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride CAS No. 1423023-82-8](/img/structure/B1376645.png)
2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride
Overview
Description
2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride (2-AHEH) is an organic compound with a variety of uses in scientific research. It is a derivative of the amino acid arginine and is used in the synthesis of peptides, proteins, and other compounds. 2-AHEH is also used as a reagent in organic synthesis, as a buffer in biochemical assays, and as a stabilizer in cell cultures. This compound has a wide range of applications, including in the study of signal transduction pathways, enzyme kinetics, and drug metabolism.
Scientific Research Applications
Anti-fibrotic Activity
Compounds with pyridinyl groups have been investigated for their anti-fibrotic activity, which could be a potential application for the compound .
Synthesis of N-(Pyridin-2-yl)amides
Related pyridine compounds have been used in the synthesis of N-(pyridin-2-yl)amides, suggesting a possible application in chemical synthesis and production of other complex molecules .
Formation of Imidazo[1,2-a]pyridines
Another application could be in the formation of imidazo[1,2-a]pyridines, which are important heterocyclic compounds in pharmaceutical chemistry .
Conversion into N-Heterocycles
Pyridinyl compounds have been used for conversion into various N-heterocycles, indicating a potential application in the synthesis of pharmacologically active molecules .
properties
IUPAC Name |
2-amino-N-(1-pyridin-3-ylethyl)hexanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-4-7-12(14)13(17)16-10(2)11-6-5-8-15-9-11;/h5-6,8-10,12H,3-4,7,14H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOIBCVWHUKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C1=CN=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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